molecular formula C21H19N3O4 B11364240 N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11364240
M. Wt: 377.4 g/mol
InChI Key: HGBWOZHXALXGBQ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a nitro group, a pyridine ring, and a benzyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Acylation: Formation of the acetamide linkage.

    Benzylation: Addition of the 4-methylbenzyl group.

    Pyridine Incorporation: Attachment of the pyridine ring.

Each step would require specific reagents and conditions, such as nitrating agents (e.g., nitric acid), acylating agents (e.g., acetic anhydride), and catalysts (e.g., Lewis acids).

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19N3O4/c1-16-9-11-17(12-10-16)14-23(20-8-4-5-13-22-20)21(25)15-28-19-7-3-2-6-18(19)24(26)27/h2-13H,14-15H2,1H3

InChI Key

HGBWOZHXALXGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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